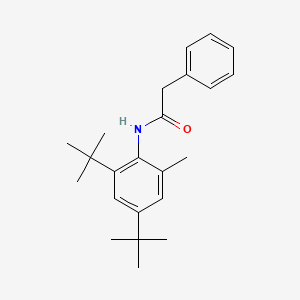
N-(2,4-di-tert-butyl-6-methylphenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-di-tert-butyl-6-methylphenyl)-2-phenylacetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. DPA is a white crystalline solid with a molecular weight of 367.51 g/mol, and its chemical formula is C24H31NO.
Mécanisme D'action
DPA exerts its biological effects by inhibiting the activity of certain enzymes and proteins. Specifically, DPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, DPA can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. DPA has also been shown to inhibit the activity of certain proteins involved in the growth and development of plants, making it a promising candidate for the development of new pesticides and herbicides.
Biochemical and Physiological Effects
DPA has been shown to have a wide range of biochemical and physiological effects. In animal studies, DPA has been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain. DPA has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders. Additionally, DPA has been shown to inhibit the growth of certain plant species, making it a potential candidate for the development of new pesticides and herbicides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPA in lab experiments include its relative ease of synthesis, low cost, and wide range of potential applications. Additionally, DPA has been shown to exhibit low toxicity and high stability, making it a safe and reliable compound for use in various experiments. However, one limitation of using DPA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on DPA. One area of interest is the development of new drugs based on the structure and properties of DPA. Additionally, further research is needed to fully elucidate the mechanisms of action of DPA and its potential applications in various fields of science. Finally, the development of new synthesis methods for DPA and its derivatives could lead to improved production processes and wider applications of this promising compound.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 2,4-di-tert-butyl-6-methylphenol (DTBMP) with phenylacetyl chloride in the presence of a base catalyst. The reaction yields DPA as a product, which can be purified through recrystallization or column chromatography. The synthesis of DPA is a relatively simple and cost-effective process, making it a viable option for large-scale production.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, DPA has been identified as a promising candidate for the development of new drugs due to its ability to inhibit the activity of certain enzymes and proteins. DPA has also been investigated for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species. Additionally, DPA has been studied for its potential applications in materials science, particularly in the development of new polymers and coatings.
Propriétés
IUPAC Name |
N-(2,4-ditert-butyl-6-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-16-13-18(22(2,3)4)15-19(23(5,6)7)21(16)24-20(25)14-17-11-9-8-10-12-17/h8-13,15H,14H2,1-7H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOWBNYYIVWPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CC2=CC=CC=C2)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4992817.png)
![[(2S)-1-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4992819.png)
![(2S)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4992835.png)
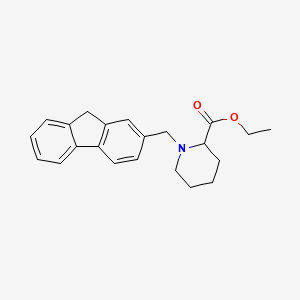

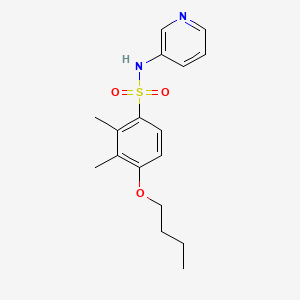
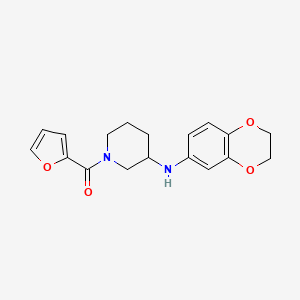
![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4992874.png)
![N-cyclohexyl-N-methyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4992876.png)

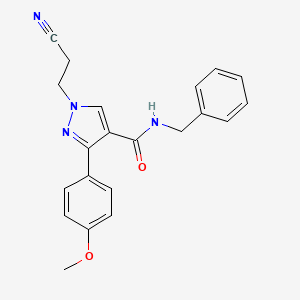
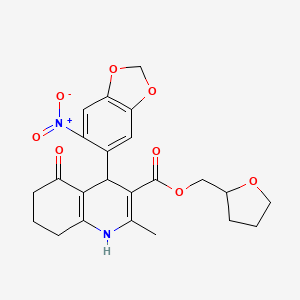

![2-methoxy-N-(1-{1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4992902.png)